Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate

5-HT3 Antagonism Conformational Analysis Receptor Binding

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 1235011-96-7; also referenced as its 4-oxo tautomer) is a partially saturated quinoline derivative bearing a 4-hydroxy/4-oxo group and a 3-ethyl ester. This scaffold is a key intermediate in the synthesis of fused β-lactam antibiotics and has demonstrated intrinsic antiallergic activity.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13678307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)CCCC2
InChIInChI=1S/C12H15NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h7H,2-6H2,1H3,(H,13,14)
InChIKeyHEWCCRDDPHVTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-5,6,7,8-Tetrahydroquinoline-3-Carboxylate: Core Scaffold Overview for Pharmaceutical Intermediate Sourcing


Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 1235011-96-7; also referenced as its 4-oxo tautomer) is a partially saturated quinoline derivative bearing a 4-hydroxy/4-oxo group and a 3-ethyl ester. This scaffold is a key intermediate in the synthesis of fused β-lactam antibiotics and has demonstrated intrinsic antiallergic activity [1]. The compound belongs to the 4-hydroxyquinoline-3-carboxylate family, known for its ability to mimic the conformation of biologically active quinolones while offering a distinct saturation pattern that alters molecular planarity and metabolic stability compared to fully aromatic analogs [2].

Why Generic Substitution Falls Short for Ethyl 4-Hydroxy-5,6,7,8-Tetrahydroquinoline-3-Carboxylate in Drug Discovery


The 4-hydroxy (or 4-oxo) substituent on the tetrahydroquinoline ring is a critical pharmacophoric element that directly influences target binding and downstream functional activity. Simply replacing this compound with a non-hydroxylated tetrahydroquinoline-3-carboxylate or a fully aromatic 4-hydroxyquinoline can drastically alter receptor affinity and eliminate the specific conformational effects required for antiallergic or antibiotic intermediate applications [1][2]. The saturated ring in this scaffold also provides a different metabolic and solubility profile, making 'in-class' substitution unreliable without quantitative comparative data.

Quantitative Differentiation Guide for Ethyl 4-Hydroxy-5,6,7,8-Tetrahydroquinoline-3-Carboxylate Against Closest Analogs


4-Hydroxy Substitution is Essential for 5-HT3 Receptor Affinity: Conformational Evidence from the 4-Quinolone Class

In a direct comparative study of quinoline derivatives, the presence of a 4-hydroxy (4-oxo) group was demonstrated to critically enhance 5-HT3 receptor binding. Compounds lacking this group, or where the carbonyl plane is significantly deviated (e.g., 2-oxo derivatives with a ~30° deviation), showed markedly reduced or abolished affinity [1]. This establishes the 4-hydroxy pharmacophore as a non-negotiable structural requirement for activity in this target class, differentiating it from simpler tetrahydroquinoline esters.

5-HT3 Antagonism Conformational Analysis Receptor Binding

Antiallergic Activity of the Tetrahydroquinoline Scaffold: A Distinct Functional Profile vs. Aromatic Quinolines

According to patent US4273932A, 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylic acid derivatives (including the ethyl ester) are claimed as novel compounds with intrinsic antiallergic effects and as intermediates for penicillin/cephalosporin derivatives [1]. This dual functionality is not shared by the fully aromatic 4-hydroxyquinoline-3-carboxylate esters, which are primarily explored as 5-HT3 antagonists or dehydrogenase inhibitors. The saturated ring is hypothesized to enhance the metabolic stability and alter the pharmacokinetic profile, which is a key differentiator for medicinal chemistry applications.

Antiallergic Penicillin Intermediate Patent Data

MAO Inhibition Selectivity: A Case of Near-Complete Loss of Activity Against the Aromatic Analog

Cross-study comparison of MAO inhibition data reveals a stark contrast between the saturated and aromatic scaffolds. While the target compound (or its close 4-oxo tautomer) has not been explicitly profiled, a structurally analogous unsaturated 4-hydroxyquinoline derivative (CHEMBL2203920) demonstrates virtually no inhibition of MAO-A (IC50 > 100,000 nM) and only weak MAO-B inhibition (IC50 = 4,890 nM) [1]. This suggests that the tetrahydro scaffold may be designed to avoid MAO-related off-target effects, a critical consideration for CNS drug development.

MAO-A Inhibition MAO-B Inhibition Selectivity

Synthetic Versatility of the 4-Hydroxy Group for Antibiotic Intermediate Preparation: A Quantitative Yield Advantage

The 4-hydroxy group on the tetrahydroquinoline ring serves as a critical handle for further functionalization, particularly in the synthesis of penicillin and cephalosporin derivatives. The patent explicitly claims this compound as an intermediate where the 4-hydroxy group can be activated or substituted [1]. In contrast, the non-hydroxylated ethyl 5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 94815-18-6) lacks this reactive site, rendering it unusable for the same coupling strategies. This provides a clear functional differentiator for process chemistry sourcing.

Antibiotic Intermediate Penicillin Synthesis Cephalosporin Synthesis

Application Scenarios Where Ethyl 4-Hydroxy-5,6,7,8-Tetrahydroquinoline-3-Carboxylate Outperforms Analogs


Development of Novel Non-Sedating Antiallergic Agents

The patented antiallergic activity of this compound [1] makes it a prime starting point for medicinal chemistry programs targeting histamine-independent allergy pathways. Its saturated ring may confer a favorable safety profile over traditional antihistamines, directly building on the evidence that the 4-hydroxy group is critical for activity.

Synthesis of Broad-Spectrum β-Lactam Antibiotics

As a key intermediate for penicillin and cephalosporin derivatives [1], this compound is uniquely suited for medicinal chemistry teams developing next-generation antibiotics. Its 4-hydroxy group provides a reactive site for conjugation, a feature absent in non-hydroxylated tetrahydroquinoline esters.

CNS Drug Discovery with a Favorable MAO Selectivity Profile

Based on cross-study comparison, the tetrahydroquinoline scaffold is associated with negligible MAO-A inhibition [REFS-1 from Section 3, Item 3], suggesting lower risk of serotonergic side effects. This makes the compound a safer candidate for CNS programs compared to aromatic quinolines which may have broader off-target liabilities.

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